trans-2-Amino-cycloheptanol

描述

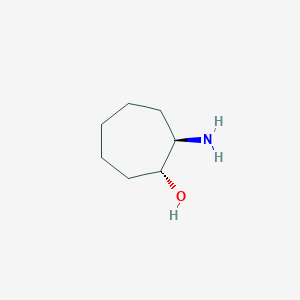

trans-2-Amino-cycloheptanol: is an organic compound with the molecular formula C7H15NO It is a cyclic amino alcohol, specifically a seven-membered ring structure with an amino group and a hydroxyl group in a trans configuration

准备方法

Synthetic Routes and Reaction Conditions:

Ammonolysis of Epoxides: One common method for synthesizing trans-2-Amino-cycloheptanol involves the ammonolysis of 1,2-epoxycycloheptane.

Reduction of Ketones: Another method involves the reduction of 2-amino-cycloheptanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反应分析

Conformational Behavior

The compound’s conformational equilibrium is influenced by pH and substituent effects, similar to trans-2-aminocyclohexanol:

-

pH-Dependent Switching : Protonation of the amino group stabilizes conformers via intramolecular hydrogen bonding (O–H···N⁺), shifting equilibrium toward structures with equatorial substituents. For cyclohexanol analogs, this transition occurs at pKa values ranging from 2.6 to 8.5 .

| Property | trans-2-Amino-cycloheptanol (Predicted) | trans-2-Aminocyclohexanol (Observed) |

|---|---|---|

| pKa (Protonated NH₂) | ~7–8 (estimated) | 2.6–8.5 |

| Conformational Energy | Higher (7-membered ring strain) | 10–20 kJ/mol |

Protection/Deprotection

-

Amino Group Protection : The primary amine can be protected via benzylation or acetylation. For example, trans-2-aminocyclohexanol derivatives form N-benzyl analogs using benzyl bromide .

-

Hydroxyl Group Protection : Silane or acetyl protecting groups are employed, as seen in cyclohexanol systems .

Catalytic Hydrogenation

While not directly documented for this compound, palladium-catalyzed hydrogenation is effective for debenzylating N-protected analogs. Cyclohexanol derivatives achieve >95% yield under 1.0 MPa H₂ with Pd/C .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces azido intermediates to amines, a step used in synthesizing cis/trans isomers of cyclohexanol derivatives .

-

Oxidation : The hydroxyl group can be oxidized to ketones, though steric hindrance in seven-membered rings may limit reactivity compared to cyclohexanols .

Challenges and Limitations

-

Ring Strain : The seven-membered ring introduces greater conformational flexibility and strain compared to six-membered analogs, potentially affecting reaction rates and equilibria .

-

Stereochemical Control : Achieving high diastereoselectivity in synthesis remains challenging due to competing epimerization pathways .

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Development

One of the significant applications of trans-2-amino-cycloheptanol is in the development of pharmaceuticals. The compound has been investigated for its potential use as a therapeutic agent due to its structural properties that allow for interaction with biological systems. For instance, it has been noted for its role in the synthesis of various amino alcohol derivatives that exhibit biological activity, including those that can modulate adrenergic receptors .

Case Study: Nasal Treatment Formulations

A notable application involves its use in nasal formulations aimed at treating rhinitis. Research has indicated that derivatives of cyclohexanol, including this compound, can serve as effective agents in reducing mucosal swelling without the adverse effects associated with traditional sympathomimetics. This is particularly relevant given the side effects of common treatments, such as palpitations and nasal mucosa damage .

Conformational Studies

Conformational Analysis

The conformational properties of this compound have been studied extensively using techniques like NMR spectroscopy. These studies reveal that the compound can exist in multiple conformations, which can be influenced by environmental factors such as pH. The ability to predict and manipulate these conformations opens avenues for designing compounds with specific functionalities based on their structural configurations .

| Conformation Type | Stability | Energetic Favorability |

|---|---|---|

| Chair | Unfavorable | Higher energy |

| Alternate Chair | Favorable | Lower energy |

pH-Triggered Conformational Switches

Stimuli-Responsive Systems

this compound derivatives have been explored as pH-triggered conformational switches. Upon protonation, these compounds can undergo significant structural changes that affect their chemical properties and interactions. This characteristic is particularly useful in the development of smart materials and drug delivery systems where controlled release is desired .

Research Findings

Studies have shown that the energy required for these conformational changes can exceed 10 kJ/mol, indicating a robust response to pH variations. Such properties make this compound an attractive candidate for applications in supramolecular chemistry and nanotechnology .

作用机制

The mechanism of action of trans-2-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.

相似化合物的比较

trans-2-Aminocyclohexanol: A six-membered ring analog with similar structural features but different ring size.

cis-2-Amino-cycloheptanol: The cis isomer of the compound, with different stereochemistry.

Uniqueness: trans-2-Amino-cycloheptanol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered analogs. The trans configuration also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

生物活性

trans-2-Amino-cycloheptanol is a cyclic amino alcohol characterized by its seven-membered ring structure, with the molecular formula C7H15NO. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

This compound can be synthesized through methods such as the ring-opening of 1,2-epoxycycloheptane with ammonia or hydrogenation of 2-nitrocycloheptanol. These synthetic routes are essential for producing the compound in a laboratory setting, allowing further exploration of its biological activities.

The biological activity of this compound is primarily attributed to its functional groups. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways that are critical in cellular functions.

1. Proteomics Research

This compound is used in proteomics to study protein structures and functions. Its ability to interact with various biomolecules makes it a valuable tool for understanding protein dynamics and interactions.

2. Pharmaceutical Applications

Research indicates potential applications in drug development, particularly for neurological disorders. The compound's structural properties may facilitate the design of new therapeutic agents targeting specific receptors or enzymes involved in these conditions.

3. Antidiabetic Properties

In preliminary studies, this compound has shown promise in modulating glucose uptake and insulin secretion, suggesting potential antidiabetic effects. This is particularly relevant as diabetes continues to be a major global health issue .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Seven-membered ring | Potential neuroactive and antidiabetic effects |

| trans-2-Aminocyclohexanol | Six-membered ring | Used in asymmetric synthesis; less neuroactive |

| cis-2-Aminocycloheptanol | Isomeric variant | Different reactivity and biological profile |

Study on Neuroactivity

A study investigated the neuroactivity of this compound using in vitro assays on neuronal cell lines. Results indicated that the compound could enhance neuronal survival under stress conditions, suggesting a protective role against neurodegenerative processes .

Antidiabetic Mechanisms

Another study focused on the antidiabetic potential of this compound by assessing its effects on glucose transporters in cell cultures. The findings revealed that the compound significantly increased glucose uptake in insulin-sensitive cells, highlighting its potential as a therapeutic agent for diabetes management .

属性

IUPAC Name |

(1R,2R)-2-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFTVSNNFYPAB-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42565-73-1, 260065-70-1 | |

| Record name | rac-(1R,2R)-2-aminocycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 260065-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。